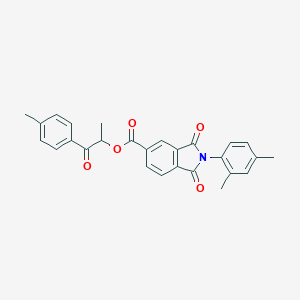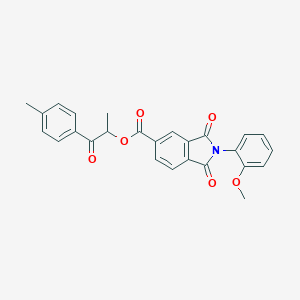![molecular formula C33H31F3N2O5 B304159 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one, also known as TTMQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTMQ belongs to the family of tetrahydroquinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood, but it has been proposed to act through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and reverse transcriptase. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to induce the expression of various genes involved in apoptosis, including Bax and caspase-3.
Biochemical and Physiological Effects:
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been reported to exhibit antioxidant and anti-inflammatory activities. Additionally, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and easy synthesis. However, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one also has some limitations, including its poor solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future research on 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one should focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its efficacy and safety in preclinical and clinical studies. Additionally, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one derivatives should be synthesized and evaluated for their potential therapeutic applications.
Métodos De Síntesis
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been synthesized using various methods, including a one-pot three-component reaction, a microwave-assisted method, and a solvent-free method. The one-pot three-component reaction involves the condensation of 2-amino-3-formylchromone, 4-methylbenzoyl chloride, and 2-(trifluoromethyl)aniline in the presence of a base and a solvent. The microwave-assisted method involves the reaction of 2-amino-3-formylchromone, 4-methylbenzoyl chloride, 2-(trifluoromethyl)aniline, and a base in a solvent under microwave irradiation. The solvent-free method involves the reaction of 2-amino-3-formylchromone, 4-methylbenzoyl chloride, and 2-(trifluoromethyl)aniline in the presence of a base under solvent-free conditions. These methods have been reported to yield 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in good to excellent yields.
Aplicaciones Científicas De Investigación
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications, including its anticancer, antifungal, and antiviral activities. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit antiviral activity against hepatitis C virus and human immunodeficiency virus.
Propiedades
Nombre del producto |
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C33H31F3N2O5 |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C33H31F3N2O5/c1-18-12-14-19(15-13-18)30(40)29-27(20-16-25(41-2)31(43-4)26(17-20)42-3)28-23(10-7-11-24(28)39)38(32(29)37)22-9-6-5-8-21(22)33(34,35)36/h5-6,8-9,12-17,27H,7,10-11,37H2,1-4H3 |
Clave InChI |
WPDMDFPSSZSVOL-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5C(F)(F)F)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5C(F)(F)F)N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-phenyl-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B304076.png)
![N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B304077.png)
![N-[1-[(4-ethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304078.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304079.png)
![N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304081.png)

![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)






